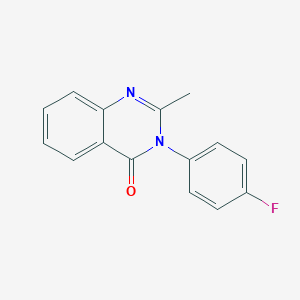

3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one

Descripción general

Descripción

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para WAY-622252 no están detalladas extensamente en la literatura disponible.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of quinazolin-4(3H)-one, including 3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one, exhibit significant anticancer properties. For instance, studies have reported the synthesis of novel sulfonates containing quinazolinone rings that inhibit aldose reductase (ALR2), with some compounds showing potent activity against K562 leukemia cells . The structure-activity relationship (SAR) of these compounds has been extensively studied to optimize their efficacy.

Anti-inflammatory Properties

Quinazolinone derivatives have been evaluated for their anti-inflammatory effects. A series of compounds were synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some derivatives showed promising COX-1 and COX-2 inhibition profiles, indicating potential as anti-inflammatory agents .

Antimicrobial Activity

The rise of multi-drug resistant bacteria necessitates the development of new antibacterial agents. Compounds based on quinazolinone structures have demonstrated enhanced antibacterial activity when conjugated with silver nanoparticles. For example, studies revealed that certain 3-aryl-8-methylquinazolin-4(3H)-ones exhibited improved efficacy against Gram-negative and Gram-positive bacteria . The presence of electron-donating groups significantly influenced their antibacterial properties.

Synergistic Effects

Further investigations into the structural space of quinazolinones have shown that specific derivatives can synergize with existing antibiotics like piperacillin-tazobactam against methicillin-resistant Staphylococcus aureus (MRSA). This synergy enhances the bactericidal effect and offers a potential strategy for overcoming antibiotic resistance .

Radioligands for Receptor Studies

The compound has also been explored as a radioligand for histamine H(3) receptors, which are important in various physiological processes and disease states. The identification of selective radioligands facilitates receptor occupancy studies, aiding in drug discovery efforts .

Structure-Activity Relationships

The SAR studies on 4(3H)-quinazolinones have provided insights into how modifications to the chemical structure can enhance biological activity. For instance, variations in substituents on the quinazolinone core have been linked to differences in potency against various biological targets .

Data Summary Table

Mecanismo De Acción

El mecanismo de acción de WAY-622252 implica su interacción con los objetivos moleculares y las vías asociadas con las enfermedades amiloides y las sinucleinopatías . Se cree que el compuesto modula la agregación y la toxicidad de las proteínas mal plegadas, proporcionando así información sobre la patogénesis de estas enfermedades. Los objetivos moleculares y las vías exactas implicados aún están bajo investigación, y se necesitan más investigaciones para dilucidar los mecanismos precisos.

Comparación Con Compuestos Similares

WAY-622252 es único en su aplicación específica a las enfermedades amiloides y las sinucleinopatías. Compuestos similares utilizados en el estudio de estas enfermedades incluyen otros inhibidores amiloides y moduladores de la agregación de proteínas . WAY-622252 destaca por su estructura molecular específica y su potencial para proporcionar información novedosa sobre los mecanismos de neurodegeneración.

Lista de Compuestos Similares::- Inhibidores amiloides

- Moduladores de la agregación de proteínas

Análisis De Reacciones Químicas

WAY-622252 experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones no se mencionan explícitamente en las fuentes disponibles. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados, pero la información detallada no está disponible fácilmente.

Actividad Biológica

3-(4-Fluorophenyl)-2-methylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, known for its diverse biological activities. Quinazolinones have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of anthranilic acid derivatives with appropriate aryl amines under acidic conditions. Various methods have been employed to optimize yield and purity, including the use of deep eutectic solvents as green media for synthesis, which enhances the efficiency and reduces environmental impact .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of quinazolinone derivatives. In particular, this compound has shown promising antibacterial activity against various pathogens. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in comparison to standard antibiotics like ciprofloxacin .

| Compound | Pathogen | Zone of Inhibition (cm) |

|---|---|---|

| This compound | Proteus vulgaris | 1.1 |

| Bacillus subtilis | 1.4 | |

| Ciprofloxacin | Staphylococcus aureus | 1.0 |

Anticancer Activity

The anticancer potential of quinazolinone derivatives has also been extensively researched. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's IC50 values range from 10.58 to 31.85 μM/L, indicating significant anticancer activity compared to standard chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 (μM/L) | Reference Drug IC50 (μM/L) |

|---|---|---|

| HepG2 | 10.58 | 8.55 |

| MCF-7 | 11.94 | 8.90 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this quinazolinone derivative has demonstrated anti-inflammatory effects in various models. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce edema in animal models, supporting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is highly dependent on their chemical structure. Modifications at various positions on the quinazoline ring can enhance or diminish their pharmacological effects. For instance, the presence of electron-withdrawing groups like fluorine at the para position of the phenyl ring has been associated with increased antibacterial activity .

Case Studies

- Study on Antimicrobial Efficacy : A recent study synthesized a series of quinazolinones, including derivatives of this compound, and evaluated their efficacy against MRSA strains. The results indicated that certain derivatives exhibited synergistic effects when combined with beta-lactam antibiotics .

- Anticancer Evaluation : Another research effort focused on evaluating the anticancer properties of various substituted quinazolinones against HepG2 and MCF-7 cell lines. The study found that compounds with specific substitutions showed enhanced cytotoxicity compared to traditional chemotherapeutics .

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONAQXGMJDYSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172389 | |

| Record name | 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1897-80-9 | |

| Record name | 3-(4-Fluorophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1897-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.